molecular formula C15H12N2O4 B2664248 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile CAS No. 1019115-11-7

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile

Cat. No.: B2664248
CAS No.: 1019115-11-7
M. Wt: 284.271
InChI Key: JIBYLEHMPLQLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile and related compounds have been utilized in the synthesis of various pharmaceuticals. For example, certain derivatives of this compound have been used in the synthesis of Gefitinib, a drug used in cancer treatment. This process involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, leading to the production of Gefitinib with a significant yield (Jin et al., 2005).

Catalysis and Reaction Studies

These compounds play a role in catalysis and reaction mechanism studies. For instance, the hydrogenation of nitrobenzonitriles, including derivatives of the compound , has been studied using Raney nickel catalysts in different solvents. The position of the nitro group in relation to the nitrile group is a critical factor affecting the hydrogenation process (Koprivova & Červený, 2008).

Luminescent Properties in Coordination Compounds

Studies have also been conducted on the luminescent properties of lanthanide coordination compounds using derivatives of this compound. These investigations reveal how substituents like electron-donating or electron-withdrawing groups can influence the photophysical properties of these compounds (Sivakumar et al., 2010).

Molecular Bonding Analysis

Further applications include theoretical analyses of molecular bonding in coordination compounds. Studies involving nitrobenzonitrile derivatives, including those with electron-withdrawing substituents, have contributed to a deeper understanding of molecular bonding in coordination compounds (Guzei et al., 2006).

Development of Novel Compounds

Lastly, derivatives of this compound have been used in synthesizing novel compounds with potential antitumor activities. This involves several steps, including alkylation, nitration, reduction, and cyclization, leading to the formation of novel quinazoline derivatives with observed activities against certain cell lines (Li, 2015).

Properties

IUPAC Name

3-methoxy-2-nitro-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15-13(21-10-11-5-3-2-4-6-11)8-7-12(9-16)14(15)17(18)19/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYLEHMPLQLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodine (272 g, 1.1 mmol) was added to a mixture of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde (220 g, 766 mmol) and ammonium hydroxide (28% solution, 3 L) dissolved in THF (5 L). After 16 h the reaction mixture was treated with sodium sulfite (49 g, 383 mmol) and concentrated under reduced pressure to afford a thick slurry. The slurry was filtered, washed with water (250 mL) and dried to afford 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile as a solid (206 g, 95%): 1H NMR (DMSO-d6) δ: 7.89 (1H, d), 7.59 (1H, d), 7.49 (2H, m), 7.40 (3H, m), 5.35 (2H, s), 3.91 (3H, s).
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.